AUT1

Descripción general

Descripción

AUT1, también conocido como 1-Ciclohexil-1-[(7,8-dimetil-2-oxo-1H-quinolin-3-il)metil]-3-fenilurea, es un modulador novedoso de los canales de potasio Kv3. Estos canales son cruciales para la activación neuronal de alta frecuencia y se expresan en varias regiones del cerebro, incluidos los circuitos corticolimbicos. This compound ha demostrado potencial en la modulación de estos canales, lo que lo convierte en un compuesto prometedor para la investigación en trastornos neurológicos como la esquizofrenia y el trastorno bipolar .

Mecanismo De Acción

AUT1 modula los canales de potasio Kv3.1 y Kv3.2 al aumentar las corrientes mediadas por estos canales. Desplaza la dependencia de voltaje de la activación e inactivación, mejorando la tasa de activación de las neuronas. Esta modulación es crucial para mantener el equilibrio de las señales excitatorias e inhibitorias en el cerebro, que a menudo se altera en los trastornos neurológicos .

Análisis Bioquímico

Biochemical Properties

AUT1 has been shown to modulate Kv3.1b and Kv3.2a channels in human recombinant with pEC50 values of 5.33 and 5.31 μM, respectively . This modulation of Kv3 channels by this compound suggests that it interacts with these proteins, potentially influencing their function and the biochemical reactions they are involved in .

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes. For instance, it has been shown to modulate the firing rate of neurons at high rates of stimulation . This modulation of neuronal firing rates suggests that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound appears to involve its interaction with Kv3.1 and Kv3.2 voltage-gated potassium channels . This compound is thought to modulate these channels, potentially influencing their activity and the biochemical reactions they are involved in . This could involve binding interactions with these biomolecules, as well as potential effects on enzyme inhibition or activation and changes in gene expression .

Temporal Effects in Laboratory Settings

This could include changes in the compound’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

In animal models, this compound has been shown to prevent amphetamine-induced hyperactivity in a dose-dependent manner . This suggests that the effects of this compound can vary with different dosages, with potential threshold effects and possible toxic or adverse effects at high doses .

Metabolic Pathways

Given its role as a modulator of Kv3.1 and Kv3.2 voltage-gated potassium channels, it is likely that this compound interacts with enzymes or cofactors involved in these pathways .

Transport and Distribution

This compound is thought to be involved in the starvation-induced bulk flow transport of cytoplasmic proteins to the vacuole . This suggests that this compound could interact with transporters or binding proteins, and could influence its localization or accumulation within cells and tissues .

Subcellular Localization

Given its role in the transport of cytoplasmic proteins to the vacuole, it is possible that this compound is localized to specific compartments or organelles within the cell .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de AUT1 implica la reacción de 7,8-dimetil-2-oxo-1H-quinolina-3-carbaldehído con ciclohexilamina e isocianato de fenilo. La reacción generalmente se lleva a cabo en un disolvente orgánico como el dimetilsulfóxido (DMSO) bajo condiciones controladas de temperatura y pH para asegurar un alto rendimiento y pureza .

Métodos de producción industrial

La producción industrial de this compound sigue rutas sintéticas similares, pero a mayor escala. El proceso implica el uso de reactores automatizados y estrictas medidas de control de calidad para garantizar la consistencia y pureza del producto final. El compuesto se purifica luego utilizando técnicas como la recristalización y la cromatografía .

Análisis De Reacciones Químicas

Tipos de reacciones

AUT1 principalmente se somete a reacciones de sustitución debido a la presencia de grupos funcionales reactivos como la porción de urea y el anillo de quinolina. También puede participar en reacciones de oxidación y reducción en condiciones específicas .

Reactivos y condiciones comunes

Reacciones de sustitución: Los reactivos comunes incluyen haluros de alquilo y haluros de arilo. Las reacciones generalmente se llevan a cabo en solventes apróticos polares como DMSO o acetonitrilo.

Reacciones de oxidación: Se pueden usar reactivos como permanganato de potasio o trióxido de cromo para oxidar el anillo de quinolina.

Reacciones de reducción: Se utilizan agentes reductores como hidruro de aluminio y litio o borohidruro de sodio para reducir los grupos carbonilo.

Productos principales

Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, las reacciones de sustitución pueden producir varios derivados alquilados o arilados de this compound, mientras que las reacciones de oxidación y reducción pueden modificar los grupos funcionales en el anillo de quinolina .

Aplicaciones Científicas De Investigación

AUT1 tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como una herramienta para estudiar la modulación de los canales de potasio Kv3 y su papel en la excitabilidad neuronal.

Biología: Se investiga por sus efectos sobre las interneuronas GABAérgicas y su papel en la activación neuronal de alta frecuencia.

Medicina: Se explora como un posible agente terapéutico para trastornos neurológicos como la esquizofrenia y el trastorno bipolar.

Industria: Se utiliza en el desarrollo de nuevos fármacos dirigidos a los canales de potasio Kv3 .

Comparación Con Compuestos Similares

Compuestos similares

AUT2: Otro modulador de los canales Kv3 con efectos similares pero diferente potencia y selectividad.

AUT00206: Un compuesto de la misma serie, también dirigido a los canales Kv3.1 y Kv3.2, utilizado en la investigación de la esquizofrenia

Singularidad de AUT1

This compound es único debido a su modulación específica de los canales Kv3.1 y Kv3.2, lo que lo convierte en una herramienta valiosa para estudiar la activación neuronal de alta frecuencia y su papel en los trastornos neurológicos. Su capacidad para modular estos canales con alta especificidad y potencia lo diferencia de otros compuestos similares .

Propiedades

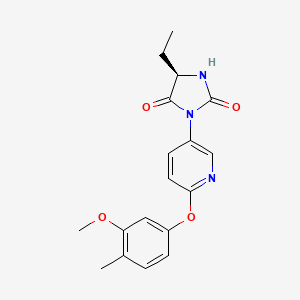

IUPAC Name |

(5R)-5-ethyl-3-[6-(3-methoxy-4-methylphenoxy)pyridin-3-yl]imidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O4/c1-4-14-17(22)21(18(23)20-14)12-6-8-16(19-10-12)25-13-7-5-11(2)15(9-13)24-3/h5-10,14H,4H2,1-3H3,(H,20,23)/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMAOXEGBJHLCSF-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=O)N(C(=O)N1)C2=CN=C(C=C2)OC3=CC(=C(C=C3)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1C(=O)N(C(=O)N1)C2=CN=C(C=C2)OC3=CC(=C(C=C3)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

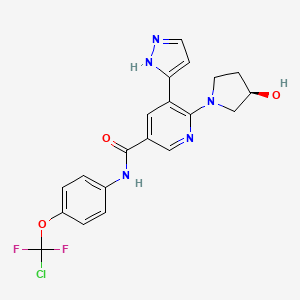

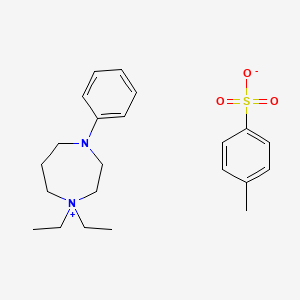

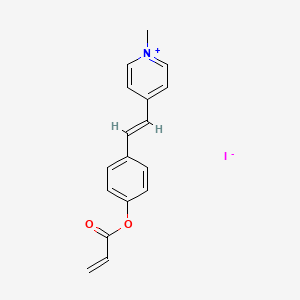

Feasible Synthetic Routes

Q1: What is the primary target of AUT1 and how does it modulate its activity?

A1: this compound specifically targets Kv3.1 and Kv3.2 potassium channels [, , ]. It acts as a positive modulator, enhancing the currents mediated by these channels. This modulation involves a leftward shift in the voltage dependence of activation, meaning the channels open more readily at lower membrane potentials [, ].

Q2: What are the downstream effects of this compound's modulation of Kv3 channels?

A2: By enhancing Kv3 channel activity, this compound primarily influences neuronal excitability. In fast-spiking neurons, which heavily rely on Kv3 channels for their characteristic rapid firing patterns, this compound can rescue impaired firing caused by partial Kv3 channel blockade []. This effect has been observed in parvalbumin-positive interneurons of the somatosensory cortex [, ].

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C19H21N3O4. Its molecular weight is 355.39 g/mol.

Q4: What in vitro and in vivo models have been used to study this compound's effects?

A4: Researchers have utilized various models to investigate this compound's activity:

- In vitro: Chinese hamster ovary (CHO) cells stably expressing rat Kv3.1 channels were used to characterize this compound's effects on Kv3.1 currents at the cellular level [].

- Ex vivo: Mouse somatosensory cortex slices were employed to study this compound's impact on the firing patterns of parvalbumin-positive interneurons, demonstrating its ability to rescue impaired firing caused by Kv3 channel blockade [, ].

- In vivo: While direct in vivo efficacy data for this compound wasn't provided in the research, its modulation of Kv3 channels in neuronal systems suggests potential therapeutic applications in conditions involving impaired inhibitory neurotransmission, such as schizophrenia [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2,4-dichlorophenyl)methoxy]-N-[(2,6-difluorophenyl)methyl]thiophene-2-carboxamide](/img/structure/B605607.png)

![3-[(3R,4R)-4-methyl-3-(3,8,10-triazatricyclo[7.3.0.02,6]dodeca-1,4,6,8,11-pentaen-3-yl)piperidin-1-yl]-3-oxopropanenitrile](/img/structure/B605612.png)